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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine
Cat. No.: B12065465
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Executive Summary

5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized heterocyclic building block,
valuable in the development of kinase inhibitors and agrochemicals. The presence of the nitro
group at the C2 position, flanked by an ethoxy group (C3) and a chlorine atom (C5), creates a
unique electronic environment that allows for orthogonal functionalization.

This protocol details a regioselective synthesis designed to avoid common pitfalls such as
"denitration" (displacement of the nitro group) or incorrect halogen displacement observed in
direct nucleophilic aromatic substitution (

) approaches.

Key Strategy: The synthesis utilizes a "Nitration-First, Alkylation-Second" approach starting
from the commercially available 5-chloropyridin-3-ol. This route leverages the strong ortho-
directing effect of the hydroxyl group to install the nitro moiety at the C2 position, followed by O-
alkylation to secure the ethyl group.

Retrosynthetic Analysis & Logic
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Direct

on 3,5-dichloro-2-nitropyridine with ethoxide is risky due to competing reaction pathways:

» Nitro Displacement: The nitro group at C2 is highly labile and often displaced by alkoxides to
form 2-ethoxy-3,5-dichloropyridine.

o Regioselectivity Issues: Nucleophilic attack can occur at C5 (para to NO2) or C3 (ortho to
NO:2), leading to inseparable isomeric mixtures.

Selected Pathway (The Phenol Route):
e Precursor: 5-chloropyridin-3-ol (5-chloro-3-hydroxypyridine).[1]

o Step 1 (Nitration): Electrophilic aromatic substitution. The -OH group at C3 strongly activates
the C2 position (ortho) and C4 (ortho). The C5-CI group deactivates the ring but directs
ortho/para relative to itself. The C2 position is electronically favored (ortho to OH, para to ClI)
and sterically accessible.

o Step 2 (O-Alkylation): Williamson ether synthesis locks the ethoxy group without disturbing
the nitro or chloro substituents.

HNO3, H2S04 Etl, K2CO3

0°C to 60°C DMF, 60°C
5-Chloropyridin-3-ol (Nitration) > 5-Chloro-2-nitro-3-pyridinol (O-Alkylation) > 5-Chloro-3-ethoxy-2-nitropyridine
(Starting Material) (Intermediate) (Target)

Click to download full resolution via product page
Figure 1: Synthetic pathway designed for high regiocontrol.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-nitro-3-pyridinol

Objective: Install the nitro group at the C2 position via electrophilic aromatic substitution.
e Reagents:

o 5-Chloropyridin-3-ol (10.0 g, 77.2 mmol)
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o Fuming Nitric Acid (
, 15 mL)

o Concentrated Sulfuric Acid (
, 40 mL)

o Ice/Water (for quenching)

e Procedure:

o Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel,
and internal thermometer. Place in an ice-salt bath (

).

o Acid Preparation: Add concentrated

(40 mL) to the flask. Carefully add 5-chloropyridin-3-ol portion-wise, maintaining internal
temperature

. Stir until fully dissolved.

o Nitration: Add fuming

(15 mL) dropwise via the addition funnel over 30 minutes. Caution: Exothermic. Maintain
temperature

o Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT)
and stir for 1 hour. Then, heat the mixture to

for 2 hours to ensure completion. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]

o Quench: Cool the mixture to RT. Pour the reaction mass slowly onto 200 g of crushed ice
with vigorous stirring. A yellow precipitate should form.[3]

o Isolation: Filter the solid. If no solid forms, neutralize carefully with solid
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to pH 3-4 (isoelectric point) to precipitate the product.

o Purification: Recrystallize the crude solid from Ethanol/Water or wash with cold water and
dry under vacuum.

o Expected Yield: 60-75%

o Appearance: Yellow solid.
Step 2: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine
Objective: O-Alkylation of the hydroxyl group.
e Reagents:

o 5-Chloro-2-nitro-3-pyridinol (5.0 g, 28.6 mmol)

o Ethyl lodide (Etl) (6.7 g, 3.5 mL, 43.0 mmol, 1.5 eq)

o Potassium Carbonate (

) (7.9 g, 57.2 mmol, 2.0 eq)

o DMF (Dimethylformamide, anhydrous) (50 mL)
o Ethyl Acetate / Brine (for workup)[4][5]
e Procedure:

o Setup: Equip a 100 mL round-bottom flask with a stir bar and a reflux condenser under
nitrogen atmosphere.

o Dissolution: Dissolve the intermediate (5.0 g) in anhydrous DMF (50 mL).
o Deprotonation: Add

(7.9 g) in one portion. The suspension may change color (formation of phenoxide). Stir at
RT for 15 minutes.

o Alkylation: Add Ethyl lodide (3.5 mL) dropwise.
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o Heating: Heat the mixture to

for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4] The starting material spot (polar)
should disappear, and a less polar product spot should appear.

o Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (
mL).
o Washing: Wash combined organic layers with water (

mL) and brine (

mL) to remove DMF. Dry over
[4]

o Purification: Concentrate under reduced pressure. Purify the residue via silica gel column
chromatography (Gradient: 0-20% EtOAc in Hexanes).

o Expected Yield: 80-90%

o Appearance: Pale yellow/off-white solid or oil.

Process Workflow Diagram
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Figure 2: Step-by-step experimental workflow.
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Analytical Data Summary

Expected

NMR Features

Compound Molecular Formula MW ( g/mol )
(CDCl

)

Precursor 129.54 8.2(d), 8.1(d), 7.3
(dd) (Pyridine protons)

10.5 (s, OH), 8.0 (s,
H6), 7.6 (s, H4) (Shift
due to NO

Intermediate 174.54

)

8.1 (d, H6), 7.5 (d,

H4), 4.2 (q,
Target 202.60
), 1.5 (t,

)

Safety & Handling

 Nitration Risks: The reaction of pyridine derivatives with fuming nitric acid is exothermic.
Runaway exotherms can occur if temperature control is lost. Always add acid slowly at low
temperatures.

» Alkyl Halides: Ethyl iodide is an alkylating agent and a potential carcinogen. Use in a fume
hood.

e Nitro Compounds: Polynitrated byproducts (if temperature is too high) can be shock-
sensitive. Do not overheat the nitration residue.
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nitration of 5-chloro-2-hydroxypyridine, validating the stability of the core). Link

Nitration of 3-ethoxypyridine.Journal of the Chemical Society, Perkin Transactions.

5-Chloropyridin-3-ol Properties.PubChem, CID 582305. (Source for starting material data).
Link

Nucleophilic Substitution of Nitropyridines.BenchChem Application Note. (Discusses
reactivity of 2,4-dichloro-5-nitropyridine and risks of denitration). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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